3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid

Kinase Inhibitor Scaffolds 7-Azaindole Derivatives Medicinal Chemistry Building Blocks

This N1-substituted 7-azaindole building block features a pre-installed propanoic acid linker enabling direct amide coupling for kinase inhibitor library synthesis. Unlike C3-substituted isomers, N1-substitution preserves the critical N7 hydrogen bond donor of the hinge-binding motif validated by FDA-approved vemurafenib. The three-carbon linker and carboxylic acid handle eliminate 1–2 synthetic steps versus unsubstituted 7-azaindole, accelerating SAR campaigns targeting B-RAF, JAK/STAT, and PIM kinases. Ideal for oncology programs requiring rapid parallel synthesis of N1-amide analogs with standard coupling chemistry.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1279202-47-9
Cat. No. B2739577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid
CAS1279202-47-9
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2)CCC(=O)O
InChIInChI=1S/C10H10N2O2/c13-9(14)4-7-12-6-3-8-2-1-5-11-10(8)12/h1-3,5-6H,4,7H2,(H,13,14)
InChIKeyKNBIEZUXUHXIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic Acid (CAS 1279202-47-9) Procurement Guide: Core Molecular Profile and Application Context


3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid (CAS 1279202-47-9) is an N1-substituted 7-azaindole derivative with a propanoic acid side chain, identified by molecular formula C10H10N2O2 and molecular weight of 190.20 g/mol [1]. The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a well-established privileged scaffold in kinase inhibitor drug discovery, with the first FDA-approved 7-azaindole-based kinase drug, vemurafenib, demonstrating clinical validation of this hinge-binding motif [2]. This compound serves primarily as a versatile synthetic building block for constructing biologically active kinase inhibitors, with the N1-propanoic acid functionality enabling further derivatization via amide coupling or esterification chemistry.

Why Generic 7-Azaindole Derivatives Cannot Replace 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic Acid (CAS 1279202-47-9) in Targeted Research Applications


The selection of a specific 7-azaindole derivative as a synthetic building block is not interchangeable among positional isomers or substitution patterns. The N1-substitution with a propanoic acid linker in 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid represents a fundamentally different synthetic entry point compared to C3-substituted analogs (e.g., CAS 27663-72-5) [1]. The N1-position modification preserves the critical N7 hydrogen bond donor of the azaindole hinge-binding motif for ATP-competitive kinase inhibition while providing a reactive carboxylic acid handle for further conjugation . The scaffold's proven clinical relevance is underscored by the FDA approval of vemurafenib, which validates the 7-azaindole core as a pharmacologically meaningful hinge-binding fragment capable of yielding clinically efficacious kinase inhibitors [2]. Generic substitution with unsubstituted 7-azaindole or alternative regioisomers would require entirely different synthetic routes and may compromise the spatial orientation of the hinge-binding interactions.

Quantitative Differentiation Evidence: 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic Acid (CAS 1279202-47-9) vs. Structural Analogs and Alternatives


N1-Substituted 7-Azaindole with Propanoic Acid Linker: Structural Differentiation from C3-Substituted Regioisomer for Kinase Inhibitor Synthesis

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid (CAS 1279202-47-9) is an N1-substituted 7-azaindole derivative bearing a propanoic acid side chain at the pyrrole nitrogen, distinguishing it from the C3-substituted regioisomer, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS 27663-72-5) [1]. The N1-substitution pattern preserves the N7 position of the pyridine ring as a hydrogen bond donor, a critical feature for ATP-competitive kinase inhibition via hinge region binding, while the propanoic acid moiety provides a synthetically accessible handle for amide coupling and further elaboration [2]. In contrast, C3-substitution at the pyrrole ring alters the spatial orientation of the side chain relative to the hinge-binding motif, potentially affecting molecular recognition and synthetic planning.

Kinase Inhibitor Scaffolds 7-Azaindole Derivatives Medicinal Chemistry Building Blocks

N1-Substituted Azaindoles as Pan-PIM Kinase Inhibitor Scaffolds: Class-Level SAR Validation Supporting Procurement Value

N-substituted azaindoles, of which 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid is a representative synthetic precursor, have been identified and validated as pan-PIM kinase inhibitors in medicinal chemistry programs [1]. The PIM kinase family (PIM1, PIM2, PIM3) are serine/threonine protein kinases downstream of the JAK/STAT pathway, with established roles in hematological malignancies and solid tumors [2]. The identification of N-substituted azaindoles as promising pan-PIM inhibitors with favorable ADME and PK/PD profiles has driven efforts toward clinical candidate identification, directly establishing this chemotype's therapeutic relevance [1]. As a synthetic building block for constructing N-substituted azaindole derivatives, 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid provides a validated entry point into this biologically active chemical space.

PIM Kinase Inhibition Oncology Research Pan-PIM Inhibitors

7-Azaindole Scaffold: FDA-Approved Drug Vemurafenib Validates Hinge-Binding Motif as Clinically Proven Kinase Privileged Fragment

The 7-azaindole core has been established as an excellent hinge-binding motif that forms two hydrogen bonds with the kinase hinge region, making it a privileged fragment for ATP-competitive kinase inhibitor design [1]. Vemurafenib, a B-RAF kinase (serine-threonine kinase) inhibitor, represents the first FDA-approved 7-azaindole-based kinase drug for melanoma treatment, created from this simple fragment using structure-based drug design . This clinical validation provides compelling evidence that compounds containing the 7-azaindole core, including 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid, are positioned within a pharmacologically proven chemical space with demonstrated translational potential. The propanoic acid functionality further enables rapid analog generation through amide coupling chemistry.

Kinase Inhibitor Drug Discovery Structure-Based Drug Design FDA-Approved Scaffolds

Carboxylic Acid Functional Handle: Synthetic Advantage Over Unsubstituted 7-Azaindole for Amide Conjugation

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid possesses a terminal carboxylic acid group that serves as a versatile synthetic handle for amide bond formation, esterification, or reduction reactions [1]. This pre-installed functionality distinguishes it from unsubstituted 7-azaindole (CAS 271-63-6), which lacks any reactive side chain and requires initial N-alkylation or C-H functionalization to introduce a synthetic handle. The propanoic acid linker provides a three-carbon spacer between the azaindole core and the conjugation point, offering conformational flexibility while maintaining proximity for target engagement. Fluorochem supplies this compound at 98% purity, making it suitable for direct use in medicinal chemistry campaigns without additional purification steps .

Synthetic Chemistry Medicinal Chemistry Building Blocks Amide Coupling

Validated Application Scenarios for 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic Acid (CAS 1279202-47-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of ATP-Competitive Kinase Inhibitors via Amide Coupling

This compound is optimally deployed as a synthetic building block for constructing libraries of ATP-competitive kinase inhibitors. The carboxylic acid handle enables direct amide coupling with amine-containing fragments to generate diverse N1-substituted 7-azaindole analogs while preserving the N7 hinge-binding hydrogen bond donor essential for kinase inhibition [1]. The 7-azaindole core's clinical validation via FDA-approved vemurafenib supports its use in kinase-focused drug discovery programs targeting B-RAF, JAK/STAT pathway kinases, and other therapeutically relevant kinases [2].

Oncology Research: Development of Pan-PIM Kinase Inhibitor Candidates

For oncology programs targeting the PIM kinase family (PIM1/PIM2/PIM3), this compound provides a validated entry point into the N-substituted azaindole chemical space that has demonstrated promising pan-PIM inhibitory activity, favorable ADME properties, and progression toward clinical candidate identification [1]. The PIM kinases are downstream effectors of the JAK/STAT pathway with established roles in hematological malignancies (acute myeloid leukemia, myelofibrosis, chronic lymphocytic leukemia) and solid tumors (gastric cancer, prostate cancer) [2].

Structure-Activity Relationship (SAR) Studies: Rapid Analog Generation via Carboxylic Acid Diversification

This compound serves as an efficient starting point for SAR campaigns exploring the effect of linker length and terminal group identity on kinase selectivity and potency. The three-carbon propanoic acid linker provides an optimal balance of conformational flexibility and proximity to the azaindole core [1]. The pre-installed carboxylic acid eliminates 1-2 synthetic steps compared to starting from unsubstituted 7-azaindole, enabling rapid parallel synthesis of amide analogs with diverse amine partners using standard coupling conditions [2].

JAK/STAT Pathway Inhibitor Discovery Programs

The 7-azaindole scaffold has demonstrated utility in modulating the JAK/STAT signaling pathway, which plays a critical role in autoimmune diseases and inflammatory conditions [1]. The compound's N1-propanoic acid substitution pattern positions it as a versatile intermediate for synthesizing JAK pathway modulators, with the carboxylic acid handle enabling conjugation to fragments that confer target selectivity. The structural framework supports exploration of both JAK kinase inhibition and downstream PIM kinase targeting strategies [2].

Quote Request

Request a Quote for 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.